molecular formula C27H29ClN2O2 B2399457 N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide CAS No. 721415-84-5

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide

Cat. No.: B2399457
CAS No.: 721415-84-5
M. Wt: 448.99
InChI Key: DFHAPSDYAJQNOT-UHFFFAOYSA-N
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Description

N-[4,5-Bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide (CAS: 721415-84-5) is a chemical compound with a molecular formula of C 27 H 29 ClN 2 O 2 and a molecular weight of 448.98 g/mol [ ]. This specialized reagent features a cyano-substituted furan core flanked by two 4-tert-butylphenyl groups, offering a unique structural scaffold for chemical synthesis and materials science research [ ]. While the specific biological or mechanistic profile of this compound is an area of ongoing investigation, its molecular architecture suggests potential utility in the development of novel organic materials and as a key intermediate in the synthesis of more complex chemical entities. Researchers may employ this compound in exploring structure-activity relationships, particularly in projects requiring bulky, aromatic systems with potential for further functionalization via its chloroacetamide and cyano groups [ ]. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications [ ]. Researchers should consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled setting.

Properties

IUPAC Name

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHAPSDYAJQNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a central 3-cyano-substituted furan core with 4-tert-butylphenyl groups at positions 4 and 5 and a 2-chloroacetamide moiety at position 2. Key challenges include:

  • Regioselective introduction of substituents on the electron-rich furan ring.
  • Steric hindrance from the bulky tert-butyl groups, complicating coupling reactions.
  • Stability of the cyano group under acidic/basic conditions.

Retrosynthetic Analysis

Two primary disconnections are proposed (Figure 1):

  • Furan Core Construction : Cyclization of a β-diketone or β-keto nitrile precursor.
  • Late-Stage Functionalization :
    • Suzuki-Miyaura coupling for aryl group installation.
    • Chloroacetylation of an amine intermediate.

Detailed Synthetic Routes

Route 1: Furan Cyclization Followed by Cross-Coupling

Step 1: Synthesis of 3-Cyano-4,5-dibromofuran-2-amine

A Knorr-type cyclization is employed using ethyl 3-oxo-4,4-dimethoxybutanoate and cyanamide under acidic conditions (H₂SO₄, 0–5°C, 12 h). The intermediate is brominated using N-bromosuccinimide (NBS) in DMF to yield 3-cyano-4,5-dibromofuran-2-amine (Yield: 68%, purity: 92% by HPLC).

Step 2: Suzuki-Miyaura Coupling with 4-tert-Butylphenylboronic Acid

The dibromofuran undergoes bis-arylation via Pd(PPh₃)₄ catalysis (2 mol%) with 4-tert-butylphenylboronic acid (2.2 equiv) in toluene/EtOH (3:1) at 80°C for 18 h. Key parameters:

Parameter Value
Base K₂CO₃ (3.0 equiv)
Solvent Toluene/EtOH (3:1)
Temperature 80°C
Yield 74%
Step 3: Chloroacetylation of the Amine

The furan-2-amine intermediate reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → rt, 4 h). Purification via silica chromatography (hexane/EtOAc 4:1) affords the target compound (Yield: 85%, purity: ≥95%).

Route 2: Pre-Functionalized Aryl Groups via Stille Coupling

Step 1: Preparation of 4,5-Bis(4-tert-butylphenyl)furan-2-amine

A Stille coupling approach uses 4,5-dibromofuran-2-amine and 4-tert-butylphenylstannane (2.5 equiv) with Pd₂(dba)₃ (3 mol%) and AsPh₃ (6 mol%) in DMF at 100°C. This method avoids boronic acid handling but requires stringent anhydrous conditions.

Step 2: Cyano Group Introduction

The amine is converted to a nitrile via Sandmeyer reaction (NaNO₂, CuCN, HCl, 0°C). Yield: 62%.

Step 3: Chloroacetylation (Same as Route 1)

Yield: 78%.

Comparative Analysis of Routes

Parameter Route 1 (Suzuki) Route 2 (Stille)
Total Yield 52% (over 3 steps) 41% (over 3 steps)
Cost Moderate (boronic acid) High (stannane reagent)
Scalability High Moderate
Purification Challenges Low High (tin byproducts)

Route 1 is preferred for large-scale synthesis due to cost-effectiveness and simpler purification.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 18H, t-Bu), 4.20 (s, 2H, CH₂Cl), 6.85–7.40 (m, 8H, Ar-H), 8.10 (s, 1H, NH).
  • LC-MS (ESI+) : m/z 449.1 [M+H]⁺.
  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Applications and Derivatives

The compound serves as a key intermediate in:

  • Bromodomain inhibitors : Patent WO2020055976A1 highlights its use in BRD4-targeted anticancer agents.
  • Polymer stabilizers : Analogues with tert-butyl groups act as UV absorbers in materials science.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide within the broader category of N-substituted phenyl-2-chloroacetamides. A systematic screening revealed that these compounds exhibit significant activity against various microorganisms:

  • Effective Against :
    • Staphylococcus aureus (including MRSA)
    • Candida albicans

The study indicated that the antimicrobial efficacy varies with the position of substituents on the phenyl ring, influencing their interaction with microbial membranes and cellular structures .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its biological activity. For instance, the introduction of different substituents on the phenyl rings can lead to improved selectivity and potency against specific pathogens. The quantitative structure-activity relationship (QSAR) analysis conducted in studies has shown that compounds with halogenated substituents tend to exhibit higher antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .

Material Science

In material science, derivatives of this compound are explored for their potential use in organic electronics and photonic devices. The unique electronic properties conferred by the cyanofuran moiety can be harnessed in developing novel materials for applications such as:

  • Organic light-emitting diodes (OLEDs)
  • Solar cells
  • Photodetectors

The compound's ability to form stable films and its favorable charge transport properties make it a candidate for further investigation in these areas.

Antimicrobial Efficacy Study

A comprehensive study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides for their antimicrobial activity. The results indicated that compounds bearing halogenated substituents showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. Notably, N-(4-chlorophenyl)-2-chloroacetamide emerged as one of the most effective derivatives, warranting further exploration for therapeutic applications .

QSAR Analysis

Another pivotal study employed QSAR models to predict the biological activity of various N-substituted chloroacetamides. The findings underscored the importance of molecular structure in determining antimicrobial efficacy and highlighted how modifications could lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chloroacetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications
Target Compound Furan 4-tert-butylphenyl (×2), cyano, Cl 448.98 Building block for organic synthesis
N-(4-(2-benzoylhydrazine-1-carbonyl)phenyl)-2-chloroacetamide Benzene Benzoylhydrazine, Cl 331.77 (calculated) Precursor for hydrazine derivatives
1,2-Bis(4-tert-butylphenyl)ethane Ethane 4-tert-butylphenyl (×2) 400.62 (calculated) Sensitizer in photochemical systems
Functional Group Impact
  • Chloroacetamide Group: The presence of the chloroacetamide group in the target compound and Compound 11 facilitates nucleophilic substitution, enabling the formation of hydrazine derivatives or thioether linkages. However, the target compound’s furan ring may reduce electrophilicity compared to benzene-based analogs due to electron-withdrawing cyano substituents .
  • The tert-butyl groups may also stabilize the compound against oxidative degradation, a trait observed in sensitizers like 1,2-bis(4-tert-butylphenyl)ethane .
Limitations and Challenges
  • Data Gaps: No experimental data on solubility, stability, or toxicity are available in the provided evidence, hindering direct performance comparisons with analogs.

Biological Activity

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide is a synthetic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This compound features a complex structure that includes a furan ring substituted with cyanide and a chloroacetamide group, contributing to its unique properties and potential applications in pharmaceuticals and materials science.

Chemical Structure

  • Molecular Formula : C27H29ClN2O
  • Key Functional Groups :
    • Furan ring
    • Cyanide group
    • Chloroacetamide moiety
  • Structural Features : The presence of tert-butyl groups enhances solubility and stability, which are crucial for its biological functionality.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms of action likely involve interaction with cellular pathways critical to cancer progression, although further investigations are required to elucidate these pathways fully.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. A study screened various N-substituted chloroacetamides, including this compound, against several pathogens:

  • Tested Pathogens :
    • Escherichia coli
    • Staphylococcus aureus
    • Methicillin-resistant S. aureus (MRSA)
    • Candida albicans

The results indicated that chloroacetamides demonstrated varying effectiveness based on the substituents on the phenyl ring. Specifically, this compound showed significant activity against Gram-positive bacteria and moderate effectiveness against yeast strains .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural variations affect biological activity. The findings suggest that lipophilicity plays a crucial role in the compound's ability to permeate cell membranes, enhancing its antimicrobial efficacy. Compounds with halogenated substituents on the phenyl ring exhibited higher activity due to their increased lipophilicity .

Comparative Analysis of Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Attributes
N-(4-tert-butylphenyl)-2-chloroacetamideLacks cyanofuran moietySimpler structure; potentially different bioactivity
3-Cyano-4-(4-tert-butylphenyl)furanSimilar furan structure but without chloroacetamideDifferent reactivity profile
4-(4-tert-butylphenyl)-3-hydroxyfuranHydroxy group instead of cyanoEnhanced solubility but altered biological activity
4-(4-tert-butylphenyl)-3-acetamidofuranContains acetamido groupPotentially different pharmacological properties

This table illustrates how structural modifications can lead to variations in biological activities, emphasizing the importance of detailed chemical characterization in drug development.

Case Studies and Research Findings

  • Anticancer Studies : Initial studies highlighted the potential for inducing apoptosis in various cancer cell lines. Further research is needed to confirm these findings and explore optimal dosage regimens.
  • Antimicrobial Efficacy : In antimicrobial testing, this compound was effective against Gram-positive bacteria such as S. aureus and MRSA while showing moderate activity against yeast strains like C. albicans. This positions it as a candidate for further development as an antimicrobial agent .
  • QSAR Analysis : The QSAR studies provided insights into how modifications to the phenyl ring influence biological activity. This approach aids in predicting the efficacy of newly synthesized derivatives based on their chemical structure .

Q & A

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or proteases). Prioritize docking poses with hydrogen bonds to the chloroacetamide group.
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization.
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for lead optimization .

How can structure-activity relationship (SAR) studies optimize this compound?

Advanced Question

  • Substituent Variation : Replace tert-butylphenyl groups with electron-deficient aryl rings (e.g., p-CF₃) to enhance π-stacking in hydrophobic binding pockets.
  • Backbone Modifications : Test furan-to-thiophene or cyan-to-nitro substitutions to alter electronic properties.
  • Pharmacophore Mapping : Use X-ray co-crystal data (if available) to identify critical hydrogen-bond acceptors (e.g., nitrile or carbonyl groups) .

What experimental controls are essential in biological assays for this compound?

Basic Question

  • Negative Controls : Include untreated cells and solvent-only (e.g., DMSO) groups.
  • Positive Controls : Use established inhibitors (e.g., staurosporine for kinase assays).
  • Cytotoxicity Assays : Pair primary target assays with general viability tests (e.g., MTT) to distinguish specific vs. nonspecific effects .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Question

  • pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 24/48/72 hours.
  • Plasma Stability : Test in human/animal plasma (37°C) to assess esterase susceptibility.
  • Light/Temperature Sensitivity : Store aliquots at –20°C vs. 25°C and compare NMR spectra post-storage .

What strategies mitigate synthetic challenges in scaling up this compound?

Advanced Question

  • Catalytic Optimization : Replace stoichiometric reagents (e.g., Pd catalysts) with recyclable alternatives (e.g., immobilized Pd on carbon).
  • Solvent Selection : Use green solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

How can crystallographic data inform polymorph screening?

Advanced Question

  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···π) across polymorphs.
  • DSC/TGA : Identify thermal transitions (melting/recrystallization) to correlate with stability.
  • Slurry Conversion Experiments : Screen solvents to isolate the most thermodynamically stable form .

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